![molecular formula C22H21N3O5 B2876494 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941972-80-1](/img/structure/B2876494.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 369.4 g/mol
- CAS Number : 1251697-07-0
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxol derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties reported IC50 values against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HepG2 | 2.38 |
2 | HCT116 | 1.54 |
3 | MCF7 | 4.52 |
Doxorubicin (Standard) | HepG2 | 7.46 |
Doxorubicin (Standard) | HCT116 | 8.29 |
Doxorubicin (Standard) | MCF7 | 4.56 |
These compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM), indicating a promising therapeutic profile .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyridazinone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A structure–activity relationship (SAR) analysis indicated that modifications on the pyridazinone scaffold significantly influenced inhibitory potency:
- Compound with IC50 = 0.009 µM demonstrated potent MAO-B inhibition.
- Other derivatives showed varying degrees of activity, with some exhibiting competitive inhibition kinetics .
Study on MAO-B Inhibition
In vitro studies demonstrated that the compound exhibited selective inhibition of MAO-B with an IC50 value significantly lower than many known inhibitors. This suggests its potential use in treating neurological disorders where MAO-B plays a critical role.
Structure–Activity Relationship Analysis
A comprehensive SAR study revealed that substituents on the phenyl ring and the pyridazinone core influenced both binding affinity and selectivity towards MAO-B:
- Electron-donating groups enhanced activity.
- Steric hindrance from bulky groups reduced inhibitory efficacy.
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-5-3-2-4-15(18)10-11-23-21(26)13-25-22(27)9-7-17(24-25)16-6-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUNLZNDKXGIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.